molecular formula C13H18BClN2O4 B1434244 (4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid CAS No. 1704080-40-9

(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid

Cat. No. B1434244
M. Wt: 312.56 g/mol
InChI Key: CNRJIXSZZKZAKC-UHFFFAOYSA-N
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Description

“(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify and often even commercially available .


Chemical Reactions Analysis

Boronic acids and their derivatives are known to undergo a variety of chemical reactions. The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Drug Metabolism

Research into the metabolism of Lu AA21004, a novel antidepressant, revealed the formation of a piperazine N-oxide/N-glucuronide metabolite, underscoring the role of piperazine derivatives in drug metabolism and their potential generation of novel metabolites. This highlights the importance of understanding the metabolic pathways of drugs containing piperazine structures for their development and safety profiles (Uldam et al., 2011).

Antimicrobial Activity

The synthesis of amide derivatives of quinolone, incorporating piperazine moieties, has shown antimicrobial activity against a range of bacteria and fungi. This suggests that compounds like (4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid could potentially be modified or act as scaffolds for developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).

Synthesis of Biologically Active Compounds

The combination of piperazine and boronic acid groups within a single molecule has been explored for the synthesis of biologically active compounds. Research in this area has led to the development of benzyl piperazine derivatives of boronic acids, demonstrating potential as novel biologically active compounds. This work underscores the versatility and utility of incorporating both piperazine and boronic acid functionalities into compounds for biological applications (Adamczyk-Woźniak et al., 2015).

Optical Modulation and Sensor Applications

Research involving phenyl boronic acids conjugated to polyethylene glycol for the dispersion of single-walled carbon nanotubes (SWNT) and their optical modulation in response to saccharide binding demonstrates the potential application of boronic acid derivatives in sensor technology. The structural variability of phenyl boronic acids affects the quantum yield of SWNT photoluminescence, indicating the significance of boronic acid derivatives' structure in developing optical sensors (Mu et al., 2012).

properties

IUPAC Name

[4-chloro-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClN2O4/c15-12-2-1-10(14(20)21)9-11(12)13(19)17-5-3-16(4-6-17)7-8-18/h1-2,9,18,20-21H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRJIXSZZKZAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)CCO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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